molecular formula C12H16O2 B13115944 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one

3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one

Cat. No.: B13115944
M. Wt: 192.25 g/mol
InChI Key: WWOMTNSNQKMSBL-UHFFFAOYSA-N
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Description

3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one is an organic compound belonging to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of butyl-substituted benzaldehyde and a suitable cyclizing agent under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Exploration as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one can be compared with other isobenzofuran derivatives such as:
    • 3-Methyl-5,7a-dihydroisobenzofuran-1(4H)-one
    • 3-Ethyl-5,7a-dihydroisobenzofuran-1(4H)-one

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-butyl-5,7a-dihydro-4H-2-benzofuran-1-one

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,10H,2-4,6,8H2,1H3

InChI Key

WWOMTNSNQKMSBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCC=CC2C(=O)O1

Origin of Product

United States

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